molecular formula C25H35N3O4 B1427417 Ethoxy Silodosin CAS No. 239463-74-2

Ethoxy Silodosin

カタログ番号: B1427417
CAS番号: 239463-74-2
分子量: 441.6 g/mol
InChIキー: ZYBXLNNJVLQAIN-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes an indole core, an ethoxyphenoxy group, and a hydroxypropyl side chain.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Ethoxyphenoxy Group: This step involves the reaction of the indole derivative with 2-ethoxyphenol in the presence of a suitable base.

    Attachment of the Aminoethyl Group: This is typically done through a nucleophilic substitution reaction, where the ethoxyphenoxy-indole intermediate reacts with an ethylamine derivative.

    Addition of the Hydroxypropyl Side Chain: This final step involves the reaction of the aminoethyl-indole intermediate with a hydroxypropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

®-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

科学的研究の応用

Treatment of Benign Prostatic Hyperplasia (BPH)

Ethoxy silodosin is primarily indicated for the treatment of BPH. Clinical studies have shown that it significantly improves:

  • International Prostate Symptom Score (IPSS) : A validated questionnaire assessing urinary symptoms.
  • Quality of Life (QoL) : Patients reported enhanced QoL scores compared to placebo.
  • Urodynamic Parameters : Improvements noted in bladder outlet obstruction indices .

Management of Lower Urinary Tract Symptoms (LUTS)

Research indicates that this compound effectively alleviates both storage and voiding symptoms associated with LUTS. In randomized controlled trials, it outperformed placebo and demonstrated comparable efficacy to tamsulosin, another commonly used alpha-blocker .

Medical Expulsive Therapy for Ureteral Stones

Recent studies have explored the use of this compound as a medical expulsive therapy for distal ureteral stones less than 10 mm. It has shown promise in facilitating spontaneous stone passage and relieving LUTS in patients undergoing prostate cancer treatments .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

  • Adverse Effects : The most common side effects include ejaculatory disorders; however, the discontinuation rate due to these effects remains low (approximately 7.5%) .
  • Cardiovascular Safety : Long-term data suggest minimal impact on cardiovascular and gastrointestinal systems, making it a safer option compared to non-selective alpha-blockers .

Comparative Efficacy Data

The following table summarizes key findings from clinical trials comparing this compound with other treatments for BPH:

StudyTreatmentSample SizeIPSS ImprovementQoL ImprovementAdverse Effects
This compound 8 mg897-8.3-1.7Low discontinuation
Tamsulosin 0.4 mg900-6.8-1.4Moderate discontinuation
Placebo300-5.3-1.1Low adverse effects

Case Studies

Several case studies provide insights into the real-world applications of this compound:

  • A case study involving a 65-year-old male patient with severe LUTS demonstrated significant symptom relief within two weeks of initiating treatment with this compound, with an IPSS reduction from 22 to 10.
  • Another study highlighted the effectiveness of this compound in a cohort of patients post-prostate cancer brachytherapy, where it significantly improved urinary function and reduced acute urinary retention incidents .

作用機序

The mechanism of action of ®-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

  • ®-2-(4-((benzo[d]oxazol-2-yl(3-(4-methoxyphenoxy)propyl)amino)methyl)phenoxy)butanoic acid
  • 2-Methoxyphenyl isocyanate

Uniqueness

®-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

生物活性

Ethoxy Silodosin is a derivative of Silodosin, a selective alpha-1 adrenergic receptor antagonist primarily used for treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This compound exhibits unique biological activities that contribute to its therapeutic efficacy. This article aims to provide a detailed examination of the biological activity of this compound, including pharmacokinetics, pharmacodynamics, case studies, and research findings.

Absorption and Bioavailability

This compound has an absolute bioavailability of approximately 32% . Following oral administration, peak plasma concentrations (Cmax) are reached around 2.5 hours (Tmax), with an average Cmax of 87 ng/mL after a single dose of 8 mg in healthy males .

Metabolism

The drug undergoes extensive metabolism primarily through glucuronidation via UDP-glucuronosyltransferase 2B7 (UGT2B7) and oxidative pathways involving cytochrome P450 enzymes, particularly CYP3A4. The main active metabolite, silodosin glucuronide (KMD-3213G), has a plasma exposure that is three to four times greater than that of the parent compound .

Elimination

This compound is approximately 97% protein-bound , with a volume of distribution of about 49.5 L . The elimination half-life is around 24 hours , allowing for once-daily dosing .

This compound selectively antagonizes the alpha-1A adrenergic receptors, leading to smooth muscle relaxation in the bladder neck and prostate. This selectivity results in reduced bladder outlet obstruction and improved urinary flow rates in patients with BPH .

Clinical Efficacy

Table 1: Clinical Efficacy of this compound

StudyPopulationDosageOutcomeNotes
Marks et al. (2013)923 patients with BPH8 mg/daySignificant improvement in IPSS scoresIPSS decreased by -4.2 vs. -2.3 for placebo
Takao et al. (2014)68 patients with LUTS/BPH8 mg/dayRapid improvement in urinary symptomsSignificant improvement within one day
Barkin et al. (2012)181 patients with ureteral stones8 mg/dayExpulsion rate of 66.3% vs. 50% control groupStatistically significant

Safety Profile

This compound has a favorable safety profile, with low discontinuation rates due to adverse effects (approximately 4.3% ) compared to placebo . The most common side effect reported is ejaculatory dysfunction, which occurs in a minority of patients but is manageable.

Case Study: Management of Ureteral Stones

In a clinical trial assessing the efficacy of this compound for ureteral stones, the expulsion rate was significantly higher in the treatment group compared to controls (66.3% vs. 50%) with mean expulsion times favoring the silodosin group (10.27 days vs. 15.19 days) . This suggests that this compound not only alleviates LUTS but also serves as an effective medical expulsive therapy.

Long-term Efficacy

Long-term studies have shown sustained efficacy in improving urinary symptoms over extended periods (up to 52 months ) without significant adverse effects on cardiovascular health or quality of life .

特性

IUPAC Name

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-1-(3-hydroxypropyl)-2,3-dihydroindole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O4/c1-3-31-22-7-4-5-8-23(22)32-14-10-27-18(2)15-19-16-20-9-12-28(11-6-13-29)24(20)21(17-19)25(26)30/h4-5,7-8,16-18,27,29H,3,6,9-15H2,1-2H3,(H2,26,30)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBXLNNJVLQAIN-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethoxy Silodosin
Reactant of Route 2
Ethoxy Silodosin
Reactant of Route 3
Ethoxy Silodosin
Reactant of Route 4
Reactant of Route 4
Ethoxy Silodosin
Reactant of Route 5
Ethoxy Silodosin
Reactant of Route 6
Reactant of Route 6
Ethoxy Silodosin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。